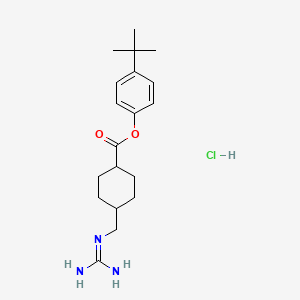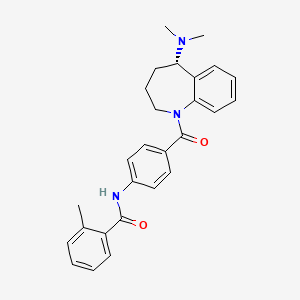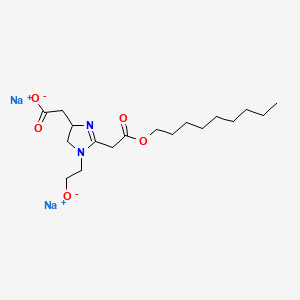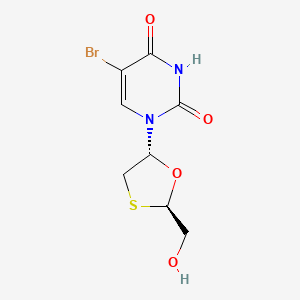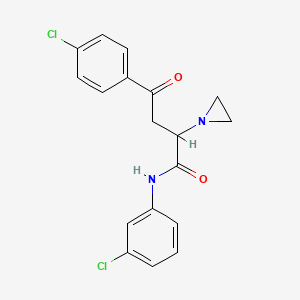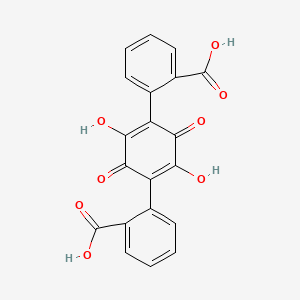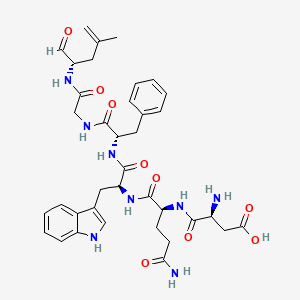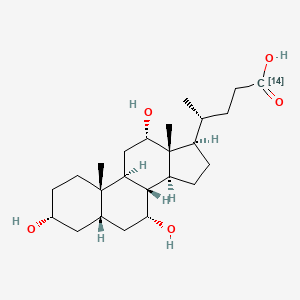
Cholic acid, (carboxy-14C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .
Industrial Production Methods
Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Cholic acid-24-14c undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.
Scientific Research Applications
Cholic acid-24-14c has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of bile acids.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.
Industry: Employed in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.
Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.
Uniqueness
Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .
Properties
CAS No. |
32447-38-4 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |
InChI Key |
BHQCQFFYRZLCQQ-OZAOIJOWSA-N |
Isomeric SMILES |
C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
